molecular formula C44H56N2O6 B13443697 [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide

[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide

Cat. No.: B13443697
M. Wt: 708.9 g/mol
InChI Key: PUYHADPJYBREED-UHFFFAOYSA-N
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Description

[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide is a complex organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide typically involves multiple steps, including the formation of the xanthene core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Xanthene Core: This step involves the condensation of appropriate aromatic aldehydes with resorcinol derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide can be used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties.

Biology

In biological research, this compound may be used as a fluorescent marker for imaging and tracking biological molecules and processes.

Medicine

In medicine, the compound’s fluorescence properties can be utilized in diagnostic imaging techniques, such as fluorescence microscopy and flow cytometry.

Industry

In industrial applications, the compound can be used in the development of fluorescent sensors and probes for detecting various analytes.

Mechanism of Action

The mechanism of action of [9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A widely used fluorescent dye with similar xanthene core structure.

    Rhodamine: Another xanthene-based dye with strong fluorescence properties.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide is unique due to its specific substituents, which may confer distinct fluorescence properties and reactivity compared to other xanthene dyes.

Properties

Molecular Formula

C44H56N2O6

Molecular Weight

708.9 g/mol

IUPAC Name

[9-[2-[10-(2,5-dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide

InChI

InChI=1S/C44H54N2O5.H2O/c1-7-45-37-26-40-35(23-28(37)3)42(36-24-29(4)38(46-8-2)27-41(36)51-40)33-20-16-17-21-34(33)44(49)50-22-18-14-12-10-9-11-13-15-19-32-25-39(47)30(5)31(6)43(32)48;/h16-17,20-21,23-27,45,47-48H,7-15,18-19,22H2,1-6H3;1H2

InChI Key

PUYHADPJYBREED-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCCCCCCCCCCC5=CC(=C(C(=C5O)C)C)O.[OH-]

Origin of Product

United States

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